Cas no 35076-36-9 (3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one)

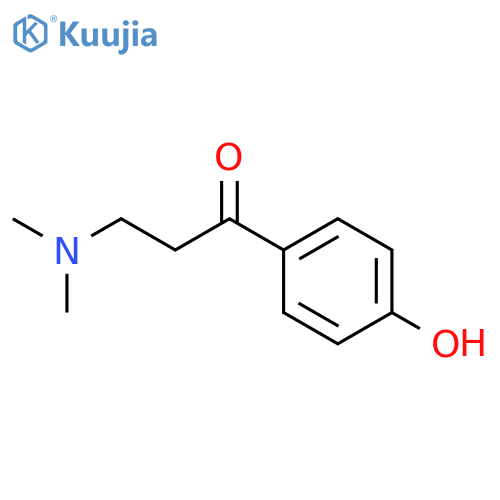

35076-36-9 structure

商品名:3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

- 3-dimethylamino-1-(4-hydroxy-phenyl)-propan-1-one

- 4-(3-Dimethylamino-propionyl)-phenol

- AC1L44G1

- CBDivE_008092

- CBMicro_021277

- CTK1B7233

- Oprea1_683285

- STOCK2S-14057

- 3-(Dimethylamino)-1-(4-hydroxyphenyl)-1-propanone

- MFCD01461072

- STK759203

- DB-330817

- 35076-36-9

- AKOS005615578

- DTXSID80276786

- SCHEMBL11270329

- SY288308

- AMY32354

- A874785

-

- MDL: MFCD01461072

- インチ: InChI=1S/C11H15NO2/c1-12(2)8-7-11(14)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3

- InChIKey: PWLQUVMOVTVBEH-UHFFFAOYSA-N

- ほほえんだ: CN(C)CCC(=O)C1=CC=C(C=C1)O

計算された属性

- せいみつぶんしりょう: 193.11035

- どういたいしつりょう: 193.11

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- PSA: 40.54

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019120669-1g |

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |

35076-36-9 | 95% | 1g |

$339.50 | 2023-09-02 | |

| eNovation Chemicals LLC | Y0988339-5g |

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |

35076-36-9 | 95% | 5g |

$1000 | 2024-08-02 | |

| Alichem | A019120669-5g |

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |

35076-36-9 | 95% | 5g |

$1212.75 | 2023-09-02 | |

| A2B Chem LLC | AF89767-2.5g |

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |

35076-36-9 | 97% | 2.5g |

$612.00 | 2024-04-20 | |

| Crysdot LLC | CD12080265-5g |

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |

35076-36-9 | 95+% | 5g |

$831 | 2024-07-24 | |

| eNovation Chemicals LLC | Y1189197-1g |

3-(Dimethylamino)-1-(4-hydroxyphenyl)-1-propanone |

35076-36-9 | 95% | 1g |

$345 | 2023-09-01 | |

| eNovation Chemicals LLC | Y0988339-5g |

3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |

35076-36-9 | 95% | 5g |

$1000 | 2025-02-19 | |

| eNovation Chemicals LLC | Y0988339-5g |

3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |

35076-36-9 | 95% | 5g |

$1000 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535942-1g |

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |

35076-36-9 | 98% | 1g |

¥2856.00 | 2024-05-17 | |

| Ambeed | A693710-1g |

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |

35076-36-9 | 95+% | 1g |

$310.0 | 2024-04-19 |

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one 関連文献

-

1. Water

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

35076-36-9 (3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one) 関連製品

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 4770-00-7(3-cyano-4-nitroindole)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35076-36-9)3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

清らかである:99%

はかる:1g

価格 ($):279.0